(S,S)-J-113397

Structure-Activity Relationship (SAR) Enantiomer Pharmacology ORL1/NOP Receptor

This is the enantiopure (S,S)-form of the prototypical NOP/ORL1 antagonist J-113397. The parent racemate binds human ORL1 with Ki = 1.8 nM, but the isolated (S,S)-enantiomer is not pharmacologically interchangeable. Researchers use it to deconvolute stereochemical contributions to NOP binding, off-target liability, and functional antagonism in native tissue assays. Given the documented difficulty of chiral resolution for this scaffold, purchasing analytically confirmed, high-purity (S,S)-J-113397 eliminates a critical synthetic bottleneck and ensures reproducible SAR data.

Molecular Formula C24H37N3O2
Molecular Weight 399.6 g/mol
Cat. No. B12416252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-J-113397
Molecular FormulaC24H37N3O2
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4
InChIInChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m1/s1
InChIKeyMBGVUMXBUGIIBQ-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-J-113397: A Key Opioid Receptor Research Enantiomer for Nociceptin/ORL1 Pathway Studies


(S,S)-J-113397 is the (S,S)-enantiomer of the racemic compound J-113397, a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1) [1]. The parent racemic mixture, (±)-J-113397, is recognized as the first potent, selective non-peptidyl ORL1 receptor antagonist, binding to the cloned human receptor with a K(i) of 1.8 nM [2]. While (S,S)-J-113397 itself has limited published independent pharmacological characterization, its distinct stereochemistry is of critical interest for researchers exploring structure-activity relationships (SAR) and the enantiomeric specificity of NOP receptor interactions, as the synthesis and separation of J-113397's chiral centers are notably challenging [3].

Why J-113397 Isomers and Analogs Cannot Be Interchanged for (S,S)-J-113397 in Research


Substituting (S,S)-J-113397 with the more widely studied racemic (±)-J-113397 or other enantiomers is not pharmacologically equivalent due to the profound impact of stereochemistry on receptor binding and downstream signaling. The parent compound, J-113397, contains two chiral centers, and its synthesis and enantiomer separation are documented as difficult and low-yielding, underscoring the unique chemical nature of the (S,S) form [1]. While the racemic mixture exhibits high affinity for the ORL1 receptor (K(i) = 1.8 nM for human ORL1), the distinct (S,S) enantiomer may possess unique binding kinetics, selectivity profiles, or functional activity that differ from the racemate or its other isomers [2]. Therefore, using the correct enantiomer is essential for studies focused on SAR, off-target liability profiling, or any research where enantiomeric purity is a critical variable.

(S,S)-J-113397: Quantitative Evidence for Potency, Selectivity, and Research Differentiation


(S,S)-J-113397 Enantiomeric Specificity vs. Racemic (±)-J-113397 in NOP Receptor Affinity

The (S,S)-enantiomer of J-113397 is a specific stereoisomer of the racemic mixture. The parent compound, (±)-J-113397, exhibits a K(i) of 1.8 nM for the cloned human ORL1 receptor [1]. While no independent binding data is publicly available for the isolated (S,S)-enantiomer, the well-documented difficulty in synthesizing and separating the enantiomers of J-113397 highlights the unique chemical and potential pharmacological profile of the (S,S) form compared to the racemate [2].

Structure-Activity Relationship (SAR) Enantiomer Pharmacology ORL1/NOP Receptor

Functional Antagonism of Nociceptin-Stimulated GTPγS Binding in Mouse Brain

The parent compound, racemic J-113397, potently antagonizes nociceptin/orphanin FQ-stimulated [35S]GTPγS binding in mouse brain membranes, a functional assay of receptor-G-protein coupling, with an IC50 value of 7.6 nM [1]. This provides a benchmark for the racemate's functional potency. The activity of the isolated (S,S)-enantiomer in this ex vivo functional assay remains uncharacterized, presenting a key area for research differentiation.

Functional Assay G-Protein Activation Ex Vivo Pharmacology

Subtype Selectivity Profile: Benchmarking Against the J-113397 Scaffold

The parent racemic compound, J-113397, is known for its high selectivity for the NOP/ORL1 receptor over classical opioid receptors (μ, δ, κ). It exhibits over 600-fold lower affinity for μ-, δ-, and κ-opioid receptors compared to ORL1 [1]. Specifically, its K(i) values for human μ-, δ-, and κ-opioid receptors are 1000 nM, >10,000 nM, and 640 nM, respectively [2]. The selectivity profile of the isolated (S,S)-enantiomer has not been reported and is a critical unknown.

Receptor Selectivity Opioid Receptor Panel Off-Target Screening

In Vivo Functional Antagonism: Benchmark from Morphine Dependence Studies

The racemic J-113397 has demonstrated in vivo efficacy in attenuating morphine dependence. A single subcutaneous injection of 10 mg/kg J-113397, administered 60 minutes before a naloxone challenge, markedly attenuated withdrawal symptoms in morphine-treated mice [1]. This provides a functional in vivo benchmark for the J-113397 chemotype.

In Vivo Pharmacology Opioid Dependence Behavioral Pharmacology

Optimal Research Applications for (S,S)-J-113397 Based on Chemotype Evidence


Structure-Activity Relationship (SAR) Studies and Enantiomeric Profiling

The primary and most appropriate application for (S,S)-J-113397 is as a key tool in SAR studies. Given the known synthetic challenges associated with separating J-113397's enantiomers [1], having access to the pure (S,S)-enantiomer allows researchers to precisely map the stereochemical requirements for NOP receptor binding and antagonism. By comparing its in vitro profile (affinity, functional activity, selectivity) against the racemate (±)-J-113397 and other stereoisomers, medicinal chemists can gain critical insights for lead optimization, developing more selective or potent NOP-targeted compounds, and understanding the pharmacophore of this chemotype.

In Vitro Selectivity and Off-Target Liability Profiling

(S,S)-J-113397 is ideally suited for selectivity profiling against panels of GPCRs, ion channels, and transporters. The racemic J-113397 is established as a highly selective NOP antagonist [2], but the specific contribution of the (S,S)-enantiomer to this profile is unknown. Using (S,S)-J-113397 in such assays can determine if it exhibits an even cleaner off-target profile, which would qualify it as a more precise pharmacological tool for isolating NOP-mediated effects in complex biological systems where minimizing interference from other receptors is critical.

Ex Vivo Functional Studies in Isolated Tissue Preparations

This enantiomer is a valuable research tool for ex vivo functional pharmacology in isolated tissues, such as the mouse vas deferens or guinea pig ileum. The parent racemate has been shown to competitively antagonize the effects of nociceptin in these preparations [3]. (S,S)-J-113397 can be used to investigate whether the (S,S)-configuration is responsible for this antagonism. Such studies are essential for understanding the enantiomer's pharmacodynamics in a native tissue environment, providing data on potency (pA2), efficacy, and potential partial agonist activity that may differ from the racemic mixture.

Comparative In Vivo Pharmacokinetic and Pharmacodynamic Studies

While in vivo efficacy data for (S,S)-J-113397 is currently absent, this represents a high-value research opportunity. The parent compound J-113397 has demonstrated in vivo activity in models of morphine dependence and hyperalgesia [4]. Comparative PK/PD studies between (S,S)-J-113397 and (±)-J-113397 can reveal if stereochemistry influences crucial parameters such as oral bioavailability, brain penetration, and metabolic stability. This information is vital for researchers considering the J-113397 scaffold for further preclinical development, as a more favorable enantiomeric profile could justify the investment in chiral resolution and scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-J-113397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.